1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol
Description
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol is an organic compound with a complex structure that includes a chlorobenzyl group, a sulfonyl group, and a phenylpropanol moiety.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-2-phenylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c1-16(18,14-5-3-2-4-6-14)12-21(19,20)11-13-7-9-15(17)10-8-13/h2-10,18H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYFONUAPALMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol typically involves multiple steps, starting with the preparation of the chlorobenzyl sulfonyl chloride. This intermediate is then reacted with phenylpropanol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like benzene and catalysts to facilitate the process .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include purification steps such as crystallization and distillation to isolate the desired compound .
Chemical Reactions Analysis
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to control the reaction environment. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The chlorobenzyl and phenylpropanol moieties contribute to its overall chemical behavior, affecting its binding affinity and activity in different environments .
Comparison with Similar Compounds
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol can be compared with similar compounds such as:
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in sulfonation reactions.
Phenylpropanol: A simpler structure that serves as a building block in the synthesis of more complex molecules.
Biological Activity
1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol is a sulfonyl-containing compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a sulfonyl group attached to a 4-chlorobenzyl moiety and a phenyl group on a propanol backbone. The presence of the sulfonyl group enhances its reactivity and solubility, making it suitable for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Bacillus subtilis | 32 µg/mL |
Anticancer Activity
The compound has shown promising anticancer effects in vitro, particularly against various cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines are notably low, indicating potent cytotoxic effects.
Table 2: Anticancer Activity Against Various Cell Lines
The mechanism of action in cancer cells may involve the induction of apoptosis through the modulation of specific signaling pathways and the generation of reactive oxygen species (ROS).
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the compound also exhibits antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its potential therapeutic applications in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to:
- Modulation of Enzymatic Activities : Altering the function of key enzymes involved in metabolic pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Disruption of Cellular Processes : Interfering with normal cellular functions, particularly in microbial organisms.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamide compounds showed enhanced activity against resistant strains due to structural modifications similar to those found in this compound .
- Cancer Cell Line Studies : Research on related sulfonamide derivatives indicated that structural modifications could lead to increased potency against cancer cells, suggesting that further optimization of the compound could yield even more effective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
